molecular formula C12H16N2O2 B11789766 3-(1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile

3-(1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile

Cat. No.: B11789766
M. Wt: 220.27 g/mol
InChI Key: VCVIYEBBYDRMEK-UHFFFAOYSA-N
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Description

3-(1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile is an organic compound with a complex structure that includes a pyrrole ring substituted with a methoxyethyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with malononitrile under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile is unique due to its combination of a pyrrole ring with a nitrile group and a methoxyethyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-3-oxopropanenitrile

InChI

InChI=1S/C12H16N2O2/c1-9-8-11(12(15)4-5-13)10(2)14(9)6-7-16-3/h8H,4,6-7H2,1-3H3

InChI Key

VCVIYEBBYDRMEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CCOC)C)C(=O)CC#N

Origin of Product

United States

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